molecular formula C11H10O5 B8349058 Difurfuryl carbonate

Difurfuryl carbonate

Cat. No.: B8349058
M. Wt: 222.19 g/mol
InChI Key: HURMOMMEUANEGC-UHFFFAOYSA-N
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Description

Difurfuryl carbonate (DFC) (CAS 55427-00-4) is a high-value monomer for advanced material science, particularly in the synthesis of polymer and carbon foams. Its primary research application is in acid-induced cationic step-growth polymerization, a process that simultaneously forms a resin network and releases carbon dioxide to create foam structures . This makes DFC a critical chemical blowing agent for producing shape-persistent foams with high thermal stability, which are potential candidates for applications in fire prevention . The mechanism of action relies on the stability of the carbenium ion intermediate formed from the furfuryl group during acid catalysis. The 2-furanyl substituent provides significant stabilization, which favors the elimination of carbon dioxide during polymerization . This controlled release of gas is essential for creating the foam's morphology. The resulting polyfurfuryl alcohol-based resins can be further converted into carbon foams, expanding their utility into areas requiring conductive or porous carbon materials . As a useful research chemical, this compound also serves as an analytical standard for HPLC and in the research and development of new drugs and materials . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

bis(furan-2-ylmethyl) carbonate

InChI

InChI=1S/C11H10O5/c12-11(15-7-9-3-1-5-13-9)16-8-10-4-2-6-14-10/h1-6H,7-8H2

InChI Key

HURMOMMEUANEGC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)OCC2=CC=CO2

Origin of Product

United States

Scientific Research Applications

Applications in Polymer Chemistry

Difurfuryl carbonate is primarily utilized in the synthesis of polymers and resins. Its structure allows it to act as a monomer or crosslinking agent, enhancing the properties of the resulting materials.

Thermosetting Resins

This compound is used to create thermosetting resins that are resistant to heat and chemicals. These resins are employed in:

  • Adhesives : Used for bonding wood and other materials due to their strong adhesive properties.
  • Coatings : Provides protective coatings that are durable and resistant to environmental degradation.

Biodegradable Polymers

Research indicates that this compound can be incorporated into biodegradable polymer systems, contributing to sustainable materials development. For instance, studies have shown its use in creating thermoplastic elastomers that are environmentally friendly while maintaining mechanical integrity .

Applications in Energy Storage

This compound has been explored as an electrolyte component in lithium-ion batteries due to its favorable electrochemical properties. Its low viscosity and high ionic conductivity contribute to improved battery performance.

Case Study: Lithium-Ion Batteries

A study demonstrated that incorporating this compound into electrolyte formulations resulted in enhanced cycle stability and capacity retention compared to traditional electrolytes . This application is critical for developing high-performance energy storage systems.

Use in Coatings and Sealants

The compound is also utilized in formulating coatings and sealants, where it provides excellent adhesion and resistance to moisture and chemicals:

  • Protective Coatings : Used in industrial applications where durability is essential.
  • Sealants : Effective in construction for sealing joints and gaps against environmental exposure.

Applications in the Pharmaceutical Industry

This compound's derivatives have been investigated for potential pharmaceutical applications due to their biological activity:

  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibacterial agents .
  • Drug Delivery Systems : Its compatibility with various drug molecules suggests potential use in controlled release formulations.

Comparative Data Table

Application AreaSpecific UseBenefits
Polymer ChemistryThermosetting resinsHigh thermal stability
Energy StorageLithium-ion battery electrolytesEnhanced cycle life
Coatings & SealantsIndustrial coatingsExcellent adhesion and moisture resistance
Pharmaceutical IndustryAntimicrobial agentsPotential for new drug development

Comparison with Similar Compounds

Comparison with Similar Compounds

DFC belongs to a broader class of carbonate esters, which vary in structure, reactivity, and applications. Below is a detailed comparison with structurally and functionally related compounds:

Methoxybenzyl Carbonates (pMBC and mMBC)

  • Structure : Para- and meta-methoxybenzyl carbonates (pMBC and mMBC) feature methoxy-substituted benzyl groups instead of furfuryl groups .
  • Reactivity: These monomers exhibit lower reactivity compared to DFC, necessitating the addition of trioxane (TO) as a crosslinker to facilitate polymerization and foam formation. TO promotes Friedel-Crafts alkylation, forming methylene bridges between aromatic rings .

Diphenyl Carbonate

  • Structure : Diphenyl carbonate consists of two phenyl groups linked by a carbonate group. It is a commercially significant compound (CAS 102-09-0) used in polycarbonate production .
  • It undergoes transesterification reactions (e.g., with bisphenol-A) to form thermoplastic polymers .
  • Safety Profile : Diphenyl carbonate poses combustion hazards, releasing CO and CO₂ during decomposition. It requires precautions during handling, such as avoiding water jets in firefighting .

Tetra Furfuryloxy-Silane (TFOS)

  • Structure : TFOS contains a silicon core bonded to four furfuryl alcohol groups, enabling twin polymerization .
  • Reactivity : While TFOS inspired the design of DFC, attempts to synthesize a carbon-based analog (tetra-furfuryl orthocarbonate) have been unsuccessful. DFC’s simpler structure avoids silicon, reducing synthesis complexity .

Table 1: Comparative Analysis of DFC and Analogous Carbonates

Compound Structural Features Reactivity Foaming Mechanism Applications
Difurfuryl Carbonate Two furfuryl groups High Self-foaming (CO₂ release) Adsorbents, PPE foams
pMBC/mMBC Methoxybenzyl groups Moderate Requires crosslinker (TO) Limited foaming applications
Diphenyl Carbonate Two phenyl groups Low Non-foaming Polycarbonate resins
TFOS Silicon core + 4 furfuryl groups High Twin polymerization Hybrid materials (unreported for DFC)

Key Research Findings

  • DFC’s Superior Reactivity : DFC’s furfuryl groups enhance electrophilic aromatic substitution, enabling rapid polymerization without crosslinkers. This contrasts with pMBC/mMBC, where methoxy groups reduce activation of aromatic rings .
  • Safety Considerations : While diphenyl carbonate requires stringent fire safety protocols due to combustible dust risks , DFC’s hazard profile remains understudied in the provided literature.
  • Synthetic Challenges : TFOS’s structural complexity limits its adoption compared to DFC, which offers a simpler route to carbon-rich foams .

Q & A

Basic Research Questions

Q. What established synthesis methods are available for difurfuryl carbonate, and how can reaction conditions be optimized for high purity?

  • Methodological Guidance :

  • Acid-induced polymerization of this compound is a common method, where controlled release of CO₂ during the reaction facilitates resin foam formation .
  • To optimize purity, systematically vary parameters such as acid catalyst type (e.g., sulfuric acid vs. phosphoric acid), temperature (20–100°C), and reaction time. Monitor CO₂ release rates using gas chromatography (GC) to ensure controlled foaming .
  • Pre-purify starting materials (e.g., furfuryl alcohol derivatives) to minimize side reactions like difurfuryl ether formation, a common by-product of incomplete carbonylation .

Q. Which analytical techniques are most effective for characterizing this compound and its polymerization products?

  • Methodological Guidance :

  • Use ¹H/¹³C NMR spectroscopy to confirm the ester linkage and carbonate functional groups. Compare peaks with reference spectra for difurfuryl ether to distinguish by-products .
  • Employ Fourier-transform infrared spectroscopy (FTIR) to track carbonyl (C=O) and ether (C-O-C) stretching vibrations, which indicate polymerization progress .
  • For quantitative analysis of decomposition products (e.g., 2-furfural), use gas chromatography-mass spectrometry (GC-MS) with derivatization agents (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to improve detection limits .

Q. How does this compound’s stability under varying experimental conditions influence experimental design?

  • Methodological Guidance :

  • While this compound is not inherently unstable, its reactivity under acidic or high-temperature conditions necessitates controlled environments. Avoid prolonged exposure to strong acids (>1 M) or temperatures above 150°C to prevent premature polymerization .
  • Conduct stability tests using thermogravimetric analysis (TGA) to identify decomposition thresholds and adjust reaction parameters accordingly .

Advanced Research Questions

Q. What mechanistic pathways explain this compound’s role in resin foam formation, and how can kinetic studies clarify these mechanisms?

  • Methodological Guidance :

  • Propose a two-step mechanism: (1) acid-catalyzed cleavage of the carbonate group, releasing CO₂, and (2) radical-mediated polymerization of furfuryl moieties. Validate using electron paramagnetic resonance (EPR) to detect radical intermediates .
  • Perform time-resolved FTIR or in situ NMR to monitor real-time changes in functional groups and correlate CO₂ release rates with polymerization kinetics .

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound polymerization?

  • Methodological Guidance :

  • Replicate studies under standardized conditions (e.g., 200°C, 5 MPa pressure) to isolate catalyst effects .
  • Compare heterogeneous catalysts (e.g., copper-based systems) with homogeneous acids, quantifying yields and side products (e.g., difurfuryl ether) using GC-MS .
  • Apply Arrhenius analysis to activation energy discrepancies, accounting for solvent polarity and catalyst dispersion effects .

Q. What strategies balance CO₂ release and structural integrity in resin foams derived from this compound?

  • Methodological Guidance :

  • Use porosimetry to correlate CO₂ release rates with pore size distribution. Optimize acid catalyst concentration (0.5–2.0 wt%) to achieve uniform pore structures without collapse .
  • Incorporate crosslinking agents (e.g., epoxy resins) to enhance mechanical strength, and validate via compression testing and SEM imaging .

Data Contradiction and Validation

Q. How can conflicting reports on this compound’s decomposition products be resolved?

  • Methodological Guidance :

  • Standardize extraction protocols (e.g., solid-phase microextraction) to minimize competitive adsorption of carbonyl compounds like 2-furfural .
  • Perform isotopic labeling (¹³C carbonate groups) to trace decomposition pathways and distinguish between thermal vs. acid-catalyzed degradation .

Experimental Design Frameworks

Q. What criteria should guide the design of comparative studies on this compound derivatives?

  • Methodological Guidance :

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
  • Feasible : Limit variables to catalyst type and temperature.
  • Novel : Explore bio-based catalysts (e.g., enzymatic systems) for greener synthesis .
  • Use PICO (Population, Intervention, Comparison, Outcome) for side-product analysis:
  • Intervention : Acid concentration (1 M vs. 2 M).
  • Outcome : Difurfuryl ether yield quantified via GC .

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